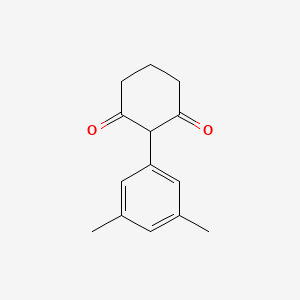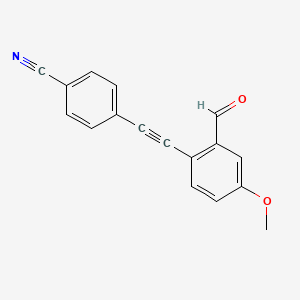
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile is an organic compound with the molecular formula C16H11NO2 It is characterized by the presence of a formyl group, a methoxy group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formylation: Introduction of the formyl group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Ethynylation: Formation of the ethynyl linkage between the aromatic rings.
Benzonitrile Formation: Introduction of the nitrile group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products
Oxidation: 4-((2-Carboxy-4-methoxyphenyl)ethynyl)benzonitrile.
Reduction: 4-((2-Formyl-4-methoxyphenyl)ethynyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Wirkmechanismus
The mechanism of action of 4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2-Formyl-4-(trifluoromethyl)phenyl)ethynyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a methoxy group.
4-((2-Formyl-4-hydroxyphenyl)ethynyl)benzonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
4-((2-Formyl-4-methylphenyl)ethynyl)benzonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. The combination of formyl, methoxy, and nitrile groups provides a versatile scaffold for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H11NO2 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
4-[2-(2-formyl-4-methoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C17H11NO2/c1-20-17-9-8-15(16(10-17)12-19)7-6-13-2-4-14(11-18)5-3-13/h2-5,8-10,12H,1H3 |
InChI-Schlüssel |
GSHAEQRHMGFDNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C#CC2=CC=C(C=C2)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14121482.png)

![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14121489.png)
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid](/img/structure/B14121496.png)
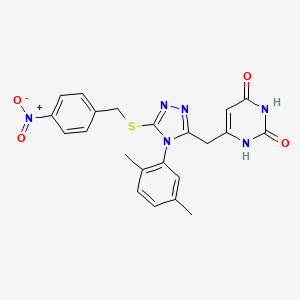
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14121505.png)
![N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)](/img/structure/B14121520.png)
![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
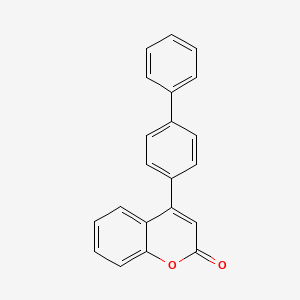
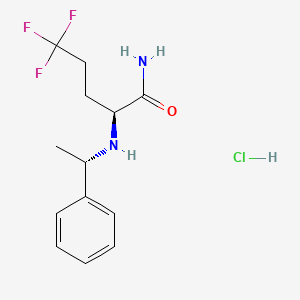
![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14121544.png)
